molecular formula C10H20ClNO B1487523 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1185297-21-5

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1487523
CAS No.: 1185297-21-5
M. Wt: 205.72 g/mol
InChI Key: YHLGBKOGVRFBIP-UHFFFAOYSA-N
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Description

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl and a molecular weight of 205.73 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-methyl-2-propenyl chloride with 4-piperidinylmethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives of the compound, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in proteomics research to study protein interactions and functions.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-2-propenyl 4-piperidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:

  • 2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride

  • 2-Methyl-2-propenyl 2-piperidinylmethyl ether hydrochloride

  • 2-Methyl-2-propenyl 1-piperidinylmethyl ether hydrochloride

These compounds share similar structural features but differ in the position of the piperidinylmethyl group, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-(2-methylprop-2-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h10-11H,1,3-8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLGBKOGVRFBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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